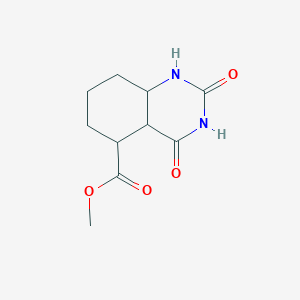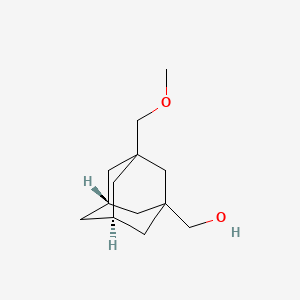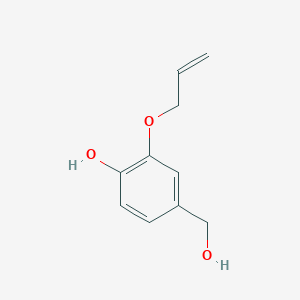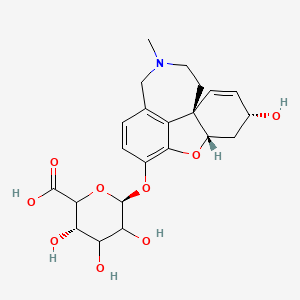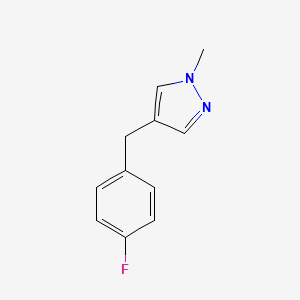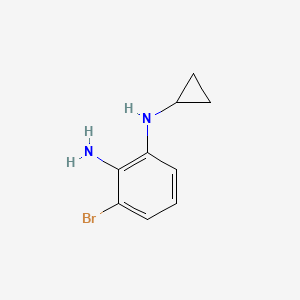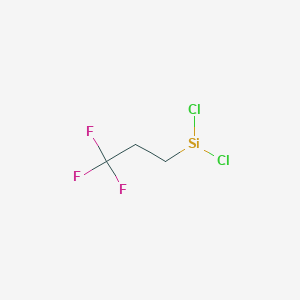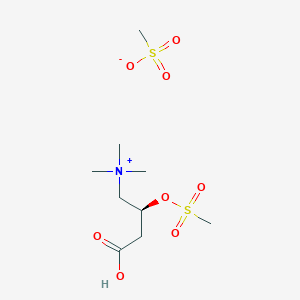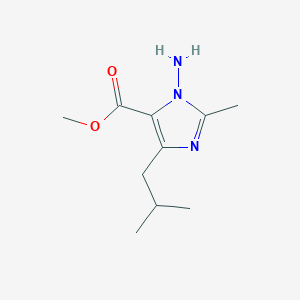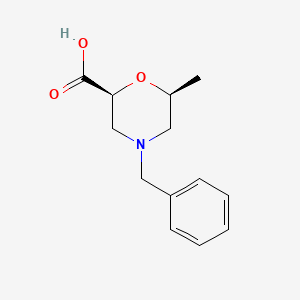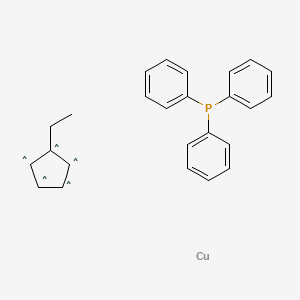![molecular formula C25H33ClN6O3 B12336198 D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
PPACK II can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of protected amino acids, followed by deprotection and chloromethylation steps. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of PPACK II involves large-scale peptide synthesis techniques. The process includes automated solid-phase peptide synthesis (SPPS) using resin-bound amino acids. The synthesized peptide is then cleaved from the resin, purified, and converted into its trifluoroacetate salt form for better stability and solubility .
化学反应分析
Types of Reactions
PPACK II primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target enzymes .
Common Reagents and Conditions
Reagents: Common reagents used in reactions with PPACK II include nucleophiles such as amines and thiols.
Major Products
The major products formed from reactions with PPACK II are covalent enzyme-inhibitor complexes. These complexes result from the irreversible binding of PPACK II to the active sites of target enzymes .
科学研究应用
PPACK II has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the investigation of proteolytic pathways and enzyme functions.
Medicine: Utilized in the development of therapeutic agents targeting proteolytic enzymes involved in diseases such as cancer and cardiovascular disorders.
Industry: Applied in the production of enzyme inhibitors for research and pharmaceutical purposes.
作用机制
PPACK II exerts its effects by irreversibly binding to the active sites of plasma and glandular kallikreins. The chloromethylketone group reacts with the serine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This mechanism effectively blocks the proteolytic activity of the target enzymes, making PPACK II a valuable tool for studying enzyme functions and developing therapeutic agents .
相似化合物的比较
Similar Compounds
PPACK: Another potent inhibitor of thrombin and tissue plasminogen activator (tPA).
D-Phenylalanyl-Prolyl-Arginyl Chloromethyl Ketone: A selective and irreversible thrombin inhibitor.
Uniqueness of PPACK II
PPACK II is unique due to its high specificity and irreversible inhibition of plasma and glandular kallikreins. Unlike other inhibitors, PPACK II forms a stable covalent bond with the target enzyme, ensuring prolonged inhibition and making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C25H33ClN6O3 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30)/t19-,20+,21+/m1/s1 |
InChI 键 |
PJFSUJMJVYGASC-HKBOAZHASA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



